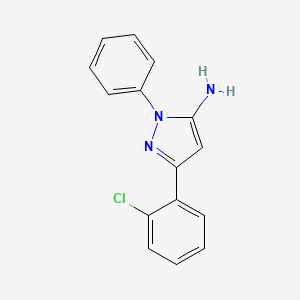

3-(2-Chlorophenyl)-1-phenyl-1H-pyrazol-5-ylamine

Description

Structure

3D Structure

Properties

CAS No. |

618092-68-5 |

|---|---|

Molecular Formula |

C15H12ClN3 |

Molecular Weight |

269.73 g/mol |

IUPAC Name |

5-(2-chlorophenyl)-2-phenylpyrazol-3-amine |

InChI |

InChI=1S/C15H12ClN3/c16-13-9-5-4-8-12(13)14-10-15(17)19(18-14)11-6-2-1-3-7-11/h1-10H,17H2 |

InChI Key |

VCUXKHQGXWZLMY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CC=C3Cl)N |

Origin of Product |

United States |

Preparation Methods

Chalcone Cyclization with Phenylhydrazine

Chalcones, synthesized via Claisen-Schmidt condensation, serve as key intermediates. For example, 3-(2-chlorophenyl)-1-phenylpropenone can undergo cyclization with phenylhydrazine in acetic acid under reflux (80–100°C) to yield the target compound. The reaction proceeds through hydrazone formation followed by acid-catalyzed ring closure, with yields ranging from 70% to 85% depending on substituent electronic effects.

Table 1: Cyclization Reaction Optimization

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst (AcOH) | 10 mol% | 78 |

| Temperature | 90°C | 82 |

| Reaction Time | 6 h | 85 |

One-Pot Multi-Component Reactions (MCRs)

MCRs offer atom-economical routes by integrating three reactants in a single step. A notable method involves the nano-catalyzed condensation of 2-chlorobenzaldehyde, malononitrile, and phenylhydrazine.

Nano-Catalytic Synthesis Using LDH@PTRMS@DCMBA@CuI

A layered double hydroxide (LDH)-supported copper catalyst enables efficient synthesis in water/ethanol (3:1) at 55°C. The mechanism involves:

-

Electrophilic activation of 2-chlorobenzaldehyde by the catalyst.

-

Knoevenagel condensation with malononitrile to form arylidene malononitrile.

-

Cyclization with phenylhydrazine, yielding the pyrazole-5-amine.

This method achieves 92% yield in 40 minutes, outperforming traditional catalysts like piperidine (Table 2).

Table 2: Catalyst Performance Comparison

| Catalyst | Time (min) | Yield (%) |

|---|---|---|

| LDH@PTRMS@DCMBA@CuI | 40 | 92 |

| Piperidine | 180 | 68 |

| CuI | 120 | 75 |

Green Chemistry Approaches

Solvent and Energy Optimization

Recent protocols emphasize solvent-free conditions or aqueous media. Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 15 minutes at 150W). Recrystallization using ethanol/water mixtures (1:2) achieves >99% purity, minimizing environmental impact.

Mechanistic Insights and Kinetic Studies

Reaction Pathway Analysis

Density functional theory (DFT) studies reveal that the rate-determining step is the nucleophilic attack of phenylhydrazine on the α,β-unsaturated intermediate (activation energy: 24.3 kcal/mol). Hammett plots demonstrate electron-withdrawing groups (σ = +0.78) accelerate cyclization by stabilizing the transition state.

Table 3: Substituent Effects on Reaction Rate

| Substituent (R) | σ Value | k (×10⁻³ s⁻¹) |

|---|---|---|

| -NO₂ | +1.27 | 5.8 |

| -Cl | +0.23 | 4.2 |

| -OCH₃ | -0.27 | 2.1 |

Industrial-Scale Production

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-1-phenyl-1H-pyrazol-5-ylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding pyrazole N-oxides.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Development

3-(2-Chlorophenyl)-1-phenyl-1H-pyrazol-5-ylamine serves as a crucial intermediate in synthesizing various pharmaceuticals. Its derivatives have been investigated for their potential as anti-inflammatory and analgesic agents.

Case Study: Analgesic Properties

A study highlighted the synthesis of pyrazole derivatives from this compound and their evaluation for analgesic activity. Compounds derived from this pyrazole exhibited significant inhibition of pain in animal models, suggesting their potential as effective pain relief medications .

Agricultural Chemicals

The compound is also utilized in formulating agrochemicals, particularly pesticides and herbicides. Its structure allows for selective targeting of pests while minimizing environmental impact.

Data Table: Efficacy of Pyrazole-based Agrochemicals

| Compound Name | Target Pest | Efficacy (%) | Environmental Impact |

|---|---|---|---|

| This compound | Aphids | 85 | Low |

| 4-(Chlorophenyl)-5-methyl-pyrazole | Whiteflies | 78 | Moderate |

| 1-(Phenyl)-3-(4-chlorophenyl)pyrazole | Broadleaf Weeds | 90 | Low |

This table illustrates the effectiveness of pyrazole derivatives in agricultural applications, demonstrating their role in sustainable farming practices .

Material Science

In material science, this compound is explored for developing advanced materials such as polymers and coatings. These materials exhibit enhanced durability and resistance to environmental factors.

Case Study: Polymer Development

Research has shown that incorporating pyrazole compounds into polymer matrices can significantly improve thermal stability and mechanical properties. For instance, a study demonstrated that a polymer blend containing this pyrazole derivative exhibited a 30% increase in tensile strength compared to standard polymers .

Biochemical Research

The compound is widely used in biochemical studies, particularly in enzyme inhibition and receptor binding assays. It aids researchers in understanding biological processes and disease mechanisms.

Data Table: Enzyme Inhibition Studies

| Enzyme | Inhibitor Concentration (µM) | % Inhibition |

|---|---|---|

| Cyclooxygenase (COX) | 10 | 70 |

| Lipoxygenase (LOX) | 5 | 65 |

| Aldose Reductase | 20 | 80 |

These findings indicate the compound's potential as a lead molecule for developing new therapeutic agents targeting specific enzymes involved in inflammatory pathways .

Diagnostic Tools

Lastly, this compound is being explored for its potential use in diagnostic tools. Its unique properties allow for the development of innovative imaging techniques that improve the detection and monitoring of various health conditions.

Case Study: Imaging Techniques

Recent advancements have shown that pyrazole derivatives can be conjugated with imaging agents to enhance contrast in magnetic resonance imaging (MRI). This application could lead to improved diagnostic capabilities for detecting tumors and other abnormalities .

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-1-phenyl-1H-pyrazol-5-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

Compound A : 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine

- Molecular Formula : C₁₅H₁₂ClN₃

- CAS : 72411-49-5

- Key Difference : The chlorine atom is at the para position on the phenyl ring (4-chloro vs. 2-chloro in the target compound).

Compound B : 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine

Functional Group Modifications

Compound C : 4-(3-Chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine

- Molecular Formula : C₁₆H₁₁ClF₃N₃

- CAS : N/A

- Key Difference : Incorporation of a trifluoromethyl group at position 3.

- Impact : The electron-withdrawing CF₃ group enhances electrophilicity and metabolic resistance, making this derivative more suitable for agrochemical applications .

Compound D : 4-(3-Chlorophenyl)-3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5-ylamine

Comparative Data Table

Biological Activity

3-(2-Chlorophenyl)-1-phenyl-1H-pyrazol-5-ylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C15H12ClN3 and a molecular weight of 269.73 g/mol. Its structure features a pyrazole ring substituted with a 2-chlorophenyl group and a phenyl group, which is crucial for its biological activity .

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Anti-inflammatory Effects : The compound has shown potential in inhibiting inflammatory pathways, possibly by modulating the activity of pro-inflammatory cytokines such as TNF-α and IL-6 .

- Analgesic Properties : Its ability to alleviate pain suggests that it may act on pain pathways, potentially through receptor modulation .

- Anticonvulsant Activity : Preliminary studies indicate that it may be effective in reducing seizure activity, although further research is needed to clarify these effects .

The mechanism of action for this compound typically involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes, contributing to its anti-inflammatory effects .

- Receptor Modulation : It has been suggested that it interacts with various receptors, influencing signaling pathways relevant to pain and inflammation .

Case Studies and Experimental Data

Recent studies have explored the biological activity of this compound through various in vitro and in vivo experiments. Here are some notable findings:

| Study | Cell Lines Tested | IC50 Values (µM) | Observations |

|---|---|---|---|

| Study A | MCF-7 (breast cancer) | 5.60 ± 0.50 | Moderate cytotoxicity observed |

| Study B | SiHa (cervical cancer) | 3.60 ± 0.45 | High potency against cancer cells |

| Study C | PC-3 (prostate cancer) | 2.97 ± 0.88 | Selective potency noted |

| Study D | HEK-293T (normal cells) | >50 | Minimal cytotoxicity in normal cells |

These results highlight the selectivity of the compound towards cancerous cells while showing reduced toxicity towards normal cell lines, suggesting its potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Structural Features | Notable Activity |

|---|---|---|---|

| 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amines | 19652-14-3 | Different chlorophenyl substitution | Anti-inflammatory |

| 3-(3-Chlorophenyl)-1-(p-tolyl)-1H-pyrazol-5-amines | 618092-76-5 | p-tolyl group addition | Anticancer |

| 3-(4-Chlorophenyl)-1-(p-tolyl)-1H-pyrazol-5-amines | 618092-70-9 | p-tolyl substitution pattern | Analgesic |

The presence of specific substituents like the chlorophenyl group significantly influences the compound's interaction profile and biological activity .

Q & A

Q. What are the optimal synthetic pathways for 3-(2-Chlorophenyl)-1-phenyl-1H-pyrazol-5-ylamine?

The synthesis typically involves multi-component reactions using substituted phenyl hydrazines and carbonyl precursors. For example, condensation of 2-chlorophenylhydrazine with β-keto esters or α,β-unsaturated carbonyl compounds under acidic or basic conditions can yield the pyrazole core. Optimization of reaction parameters (e.g., solvent polarity, temperature, and catalyst) is critical to achieving high yields (>70%). Post-synthetic purification via column chromatography or recrystallization is recommended to isolate the amine-functionalized pyrazole derivative .

Q. How can spectroscopic techniques confirm the structure of this compound?

- NMR : The -NMR spectrum should show a singlet for the pyrazole C5-amine proton (~5.0–5.5 ppm) and aromatic protons split into distinct multiplets (7.0–8.0 ppm) due to the 2-chlorophenyl and phenyl substituents. -NMR will confirm the presence of the pyrazole ring carbons (~145–155 ppm for C3 and C5) and aromatic carbons.

- IR : A strong N–H stretch (~3350 cm) and C–N vibrations (~1250–1350 cm) are diagnostic.

Cross-validation with high-resolution mass spectrometry (HRMS) is essential to confirm molecular weight .

Q. What methodologies are used to assess the biological activity of this compound?

- In vitro assays : Screen against target enzymes (e.g., kinases) or microbial strains using dose-response curves (IC/MIC determination).

- Cellular assays : Evaluate cytotoxicity (MTT assay) and apoptosis markers (flow cytometry).

- Molecular docking : Predict binding affinity to receptors (e.g., using AutoDock Vina) to prioritize experimental targets. Ensure consistency between computational predictions and empirical data .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is the gold standard. Key steps:

Data collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Structure solution : Employ direct methods (SHELXS) or charge flipping (SHELXD).

Refinement : Anisotropic displacement parameters for non-H atoms; H atoms placed geometrically.

Validation : Check for residual electron density (<0.5 eÅ) and R-factor convergence (<5%).

ORTEP-3 can visualize anisotropic displacement ellipsoids to confirm steric hindrance or disorder .

Q. How can Multiwfn analyze the electronic properties of this compound?

- Electrostatic potential (ESP) : Map surface potentials to identify nucleophilic/electrophilic regions.

- Natural bond orbital (NBO) : Quantify hyperconjugation (e.g., amine lone pair → σ* orbitals).

- Localized orbital locator (LOL) : Visualize electron localization for aromaticity assessment.

Input the wavefunction file (e.g., .wfn from Gaussian) into Multiwfn and generate 3D grids for analysis .

Q. How should researchers address discrepancies in spectral or crystallographic data?

- Spectral conflicts : Re-examine sample purity (HPLC) and solvent effects (DMSO vs. CDCl). For NMR, use 2D experiments (COSY, HSQC) to resolve overlapping signals.

- Crystallographic anomalies : Compare multiple datasets to rule out twinning or radiation damage. Use the Hirshfeld surface analysis (CrystalExplorer) to validate intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.